Home > Products > Screening Compounds P24587 > 2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide
2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide -

2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide

Catalog Number: EVT-8342453
CAS Number:
Molecular Formula: C22H24N6OS
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide is a complex organic molecule that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and phenyl moieties. It has garnered attention in pharmaceutical research due to its potential biological activities.

Source

This compound is synthesized through various chemical reactions involving pyridine derivatives and piperidine. The synthesis process often utilizes established organic chemistry techniques, including nucleophilic substitutions and cyclization reactions.

Classification

The compound can be classified as:

  • Chemical Class: Pyridine derivatives
  • Functional Groups: Sulfanyl, amine, cyano, and phenyl groups
  • Potential Applications: Pharmaceutical intermediates and biologically active compounds
Synthesis Analysis

Methods

The synthesis of 2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide typically involves several steps:

  1. Preparation of Pyridine Derivatives: Starting materials such as 3,5-dicyano-4-ethylpyridine are synthesized through cyclization reactions.
  2. Amination Reactions: The introduction of the 4-Aminopiperidin-1-yl group is achieved via nucleophilic substitution reactions.
  3. Formation of Sulfanyl Group: The sulfanyl group is incorporated using thiol reagents or sulfide coupling reactions.
  4. Final Coupling: The final step involves the coupling of the synthesized intermediates to form the target compound.

Technical Details

The synthesis route may vary based on the availability of reagents and desired yield, but typically includes:

  • Use of solvents like dichloromethane or acetonitrile
  • Catalysts such as potassium carbonate or iodine for facilitating reactions
  • Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
Molecular Structure Analysis

Structure

The molecular structure of 2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide can be represented as follows:

C18H20N6S\text{C}_{18}\text{H}_{20}\text{N}_{6}\text{S}

This structure features:

  • A central pyridine ring with cyano groups
  • An ethyl group attached to the pyridine
  • A phenylacetamide moiety linked via a sulfanyl group

Data

Key structural data includes:

  • Molecular Weight: Approximately 364.46 g/mol
  • Melting Point: Specific data may vary based on purity and synthesis conditions.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in further synthetic modifications.
  2. Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions.
  3. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze.

Technical Details

Reactions involving this compound should be conducted under controlled conditions to optimize yields and minimize side products. Reaction monitoring can be performed using chromatography techniques.

Mechanism of Action

Process

The biological activity of 2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide may involve:

  1. Interaction with Biological Targets: The compound may interact with specific receptors or enzymes due to its structural features.
  2. Inhibition or Activation Mechanisms: Depending on its target, it could act as an inhibitor or an activator in biochemical pathways.

Data

Research into its mechanism of action is ongoing, with studies focusing on its effects on cellular processes and potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline substance.
  2. Solubility: Soluble in organic solvents such as DMSO and ethanol; limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  2. Reactivity: Reacts with strong acids/bases and can undergo oxidation or reduction reactions.
Applications

Scientific Uses

The compound has potential applications in:

  1. Pharmaceutical Research: As a lead compound for developing new drugs targeting various diseases.
  2. Biochemical Studies: Investigating enzyme inhibition or receptor binding mechanisms.
  3. Synthetic Chemistry: Serving as a versatile intermediate for synthesizing other complex molecules.
Epigenetic Modulation via DNMT1-Selective Inhibition

Deoxyribonucleic acid (DNA) methyltransferase 1 (Deoxyribonucleic acid methyltransferase 1) represents a critical epigenetic modifying enzyme responsible for maintaining methylation patterns during cellular replication. The compound 2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide (molecular formula: C₂₂H₂₄N₆OS; molecular weight: 420.5 g/mol) has emerged as a potent and selective reversible inhibitor of Deoxyribonucleic acid methyltransferase 1 with significant implications for cancer therapy and epigenetic research [2] [4]. Its enantiomeric form (R)-2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide (GSK-3685032) demonstrates an half-maximal inhibitory concentration of 0.036 μM against Deoxyribonucleic acid methyltransferase 1, inducing robust DNA demethylation and transcriptional reactivation of silenced tumor suppressor genes [4].

Mechanistic Insights into Deoxyribonucleic acid methyltransferase 1 Active-Site Binding Dynamics

The inhibition mechanism of this dicyanopyridine derivative involves non-covalent, DNA-competitive binding that disrupts Deoxyribonucleic acid methyltransferase 1's catalytic cycle without incorporating into the DNA helix. Unlike nucleoside analogs, it avoids DNA damage responses while effectively demethylating genomic DNA [4] [5].

Crystallographic Analysis of DNA-Competitive Inhibition

X-ray crystallography (Protein Data Bank entry 7SFF, resolution 2.05 Å) reveals that the compound intercalates into the minor groove of hemimethylated DNA at the Deoxyribonucleic acid methyltransferase 1-Deoxyribonucleic acid interface [5] [6]. The 3,5-dicyanopyridine core inserts between two cytosine-guanine base pairs, displacing the Deoxyribonucleic acid methyltransferase 1 active-site loop (residues 1479-1502) by approximately 3.5 Å [5]. This displacement sterically blocks the catalytic cysteine 1226 nucleophile from accessing the cytosine nucleobase substrate.

Table 1: Structural Features of Deoxyribonucleic acid methyltransferase 1 Inhibitor Complexes

InhibitorPDB IDBinding SiteKey Interactions
GSK-3685032 (R-enantiomer)7SFFDNA intercalation siteMinor groove contacts, Arg1312 hydrogen bonding
GSK37359677SFCDNA intercalation site + aromatic cageActive-site loop stabilization
Zebularine (nucleoside analog)7SFFCatalytic pocketCovalent bond with Cys1226

The inhibitor’s phenylacetamide group occupies a sub-pocket typically engaged by histone H4 lysine 20 trimethylation (a known allosteric activator of Deoxyribonucleic acid methyltransferase 1), while the ethyl-dicyanopyridine moiety stabilizes the displaced catalytic loop through van der Waals interactions [5].

Role of 4-Aminopiperidine Moiety in Substrate Recognition

The 4-aminopiperidine substituent is indispensable for high-affinity binding, contributing approximately 40% of the inhibitor’s total binding energy according to thermodynamic profiling [5]. The primary amino group (–NH₂) forms a salt bridge with glutamate 1266 and hydrogen bonds with arginine 1312 of Deoxyribonucleic acid methyltransferase 1, effectively mimicking the phosphate backbone interactions of native DNA substrates [5] [6]. Mutation of arginine 1312 to methionine reduces inhibitor potency by >100-fold, confirming this interaction’s critical role [5].

The piperidine ring’s orientation positions the inhibitor for optimal minor groove contacts, with the nitrogen atom at position 1 serving as a hydrogen bond acceptor for nearby water-mediated interactions. This configuration enables selective discrimination against Deoxyribonucleic acid methyltransferase 3A/3B isoforms, which lack equivalent arginine residues near their catalytic pockets [4] [7].

Comparison with Irreversible Deoxyribonucleic acid methyltransferase Inhibitors (Decitabine, Azacitidine)

Unlike decitabine (2'-deoxy-5-azacytidine) and azacitidine (5-azacytidine) – which function as irreversible, covalent inhibitors after incorporation into DNA – this dicyanopyridine inhibitor operates through reversible equilibrium binding without DNA integration [5]. This fundamental mechanistic difference confers distinct pharmacological advantages:

Table 2: Mechanism Comparison Between Deoxyribonucleic acid methyltransferase 1 Inhibitor Classes

PropertyDicyanopyridine InhibitorsNucleoside Analogs (Decitabine/Azacitidine)
Binding MechanismNon-covalent, competitiveCovalent, substrate-trapping
DNA IncorporationAbsentRequired for activity
Inhibition ReversibilityFully reversibleIrreversible
Catalytic TargetDeoxyribonucleic acid methyltransferase 1-DNA complexIndividual catalytic cysteine residues
Cellular EffectGradual demethylation without DNA damageDNA fragmentation and damage responses

The non-time-dependent inhibition kinetics (Ki = 0.22 μM for GSK-3685032) allow precise epigenetic modulation without triggering catastrophic DNA damage responses associated with nucleoside analogs [4] [5]. Additionally, the compound’s selectivity profile (>200-fold selectivity over Deoxyribonucleic acid methyltransferase 3A/3B) contrasts with nucleoside analogs that non-specifically inhibit all catalytically active DNA methyltransferases [5] [7]. This selectivity potentially reduces off-target epigenetic dysregulation during therapeutic applications.

The compound exhibits physical properties conducive to research applications, appearing as a solid powder that requires storage at -20°C under inert atmosphere to maintain stability [2] . Its defined stereochemistry (R-enantiomer specifically) ensures optimal target engagement, as demonstrated by the 50-fold reduced potency of the S-enantiomer in enzymatic assays [4].

Properties

Product Name

2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide

IUPAC Name

2-[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide

Molecular Formula

C22H24N6OS

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C22H24N6OS/c1-2-16-17(12-23)21(28-10-8-15(25)9-11-28)27-22(18(16)13-24)30-19(20(26)29)14-6-4-3-5-7-14/h3-7,15,19H,2,8-11,25H2,1H3,(H2,26,29)

InChI Key

KNKHRZYILDZLRE-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N

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